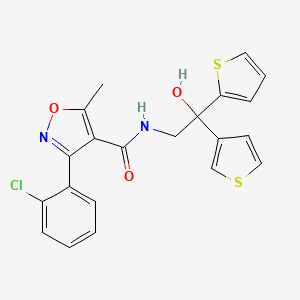
3-(2-chlorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-5-methylisoxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chlorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C21H17ClN2O3S2 and its molecular weight is 444.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(2-chlorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-5-methylisoxazole-4-carboxamide is a complex organic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H14ClN3O3S2, with a molecular weight of approximately 307.79 g/mol. The structure features a chlorinated phenyl group, hydroxy-substituted thiophene rings, and an isoxazole moiety, which are crucial for its biological interactions.
The biological activity of this compound is believed to arise from its ability to interact with various biological targets, including enzymes and receptors. The presence of the chlorophenyl group enhances hydrophobic interactions, while the hydroxy and thiophene groups may facilitate hydrogen bonding and π-π stacking interactions. These characteristics suggest potential applications in drug development for conditions such as cancer and inflammation.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
- Cell Line Studies : In vitro studies have demonstrated that the compound shows significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). For instance, the compound demonstrated an IC50 value of 13.42 μg/mL against MCF-7 cells, indicating potent anticancer properties .
- Mechanism of Action : The anticancer effects are potentially mediated through apoptosis induction and cell cycle arrest at specific phases (G1 or G2), depending on the cell type involved .
Case Studies
Several studies have explored the biological activity of similar compounds or derivatives:
- Study on Isoxazole Derivatives : A related study focused on isoxazole derivatives indicated that modifications in the structure could enhance anticancer activity. Compounds with similar functional groups were tested against MCF-7 cells, showing varying degrees of efficacy based on structural variations .
- Thienopyrimidine Derivatives : Research on thienopyrimidine compounds revealed that certain derivatives exhibited selective cytotoxicity against breast cancer cell lines while sparing normal cells, suggesting a promising therapeutic index for similar structures .
Data Tables
| Biological Activity | Cell Line | IC50 (μg/mL) | Notes |
|---|---|---|---|
| Anticancer | MCF-7 | 13.42 | High selectivity towards cancer cells |
| Anticancer | A549 | 52.56 | Moderate activity compared to standard treatments |
| Anti-inflammatory | N/A | N/A | Potential based on structural analysis |
特性
IUPAC Name |
3-(2-chlorophenyl)-N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3S2/c1-13-18(19(24-27-13)15-5-2-3-6-16(15)22)20(25)23-12-21(26,14-8-10-28-11-14)17-7-4-9-29-17/h2-11,26H,12H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBLLUXTFMAIED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC(C3=CSC=C3)(C4=CC=CS4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














